molecular formula C19H16ClNO3S B2958494 N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide CAS No. 339098-32-7

N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide

Cat. No.: B2958494
CAS No.: 339098-32-7
M. Wt: 373.85
InChI Key: FLACUGYFGVWKDN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenyl group, and a methoxyphenyl group

Scientific Research Applications

N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound may be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide typically involves the reaction of 4-chlorophenylamine with 3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxylic acid. The reaction is carried out under specific conditions, including the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-methoxybenzamide
  • 4-chloro-N-(4-methoxybenzyl)benzamide
  • N-[2-(4-chlorophenyl)ethyl]-2-thiophenecarboxamide

Uniqueness

N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3S/c1-23-16-8-2-13(3-9-16)12-24-17-10-11-25-18(17)19(22)21-15-6-4-14(20)5-7-15/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLACUGYFGVWKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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